Icatibant

Catalog No.
S1768161
CAS No.
130308-48-4
M.F
C59H89N19O13S
M. Wt
1304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icatibant

CAS Number

130308-48-4

Product Name

Icatibant

IUPAC Name

2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C59H89N19O13S

Molecular Weight

1304.5 g/mol

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)

InChI Key

QURWXBZNHXJZBE-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Solubility

5.70e-02 g/L

Synonyms

D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8))BK, HOE 140, HOE-140, HOE140, Hoechst 140, Hoechst-140, icatibant, icatibant acetate, JE 049, JE-049, WIN 65365, WIN-65365

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Approved Uses in Scientific Research

Icatibant, also known by the trade name Firazyr®, is a medication approved for the treatment of acute attacks of hereditary angioedema (HAE) types I and II []. HAE is a rare genetic disorder characterized by swelling of the skin, mucous membranes, and internal organs due to a deficiency of C1-esterase inhibitor (C1-INH) []. Icatibant acts by specifically blocking the bradykinin B2 receptor, thus preventing the action of bradykinin, a potent inflammatory mediator involved in the swelling and pain associated with HAE attacks [].

Safety and Efficacy Studies:

Clinical trials have established the safety and efficacy of icatibant in patients with HAE types I and II. These studies have shown that icatibant is effective in rapidly reducing the symptoms of HAE attacks, including swelling, pain, and abdominal cramping [, ]. Additionally, the studies have demonstrated that icatibant has a good safety profile, with a low incidence of side effects [, ].

Off-label Research Applications

While icatibant is only approved for the treatment of HAE, it is being investigated for potential use in other conditions, including:

  • ACE-inhibitor induced angioedema (ACEI-AA)

    Icatibant is sometimes used off-label to treat angioedema caused by angiotensin-converting enzyme (ACE) inhibitors, a class of medications used to treat high blood pressure and heart failure. However, evidence for its effectiveness in this setting is limited and further research is needed [].

  • COVID-19

    The potential role of icatibant in the treatment of COVID-19 is being explored based on the possibility that it may help to mitigate the inflammatory response associated with the disease []. However, this research is still at an early stage and more studies are necessary to determine its efficacy and safety in this context [].

  • Sweating-induced dermal pain

    A small study has investigated the use of icatibant to treat sweating-induced dermal pain, a rare condition characterized by pain triggered by sweating. The study suggests that icatibant may be effective in reducing pain, but further research is needed to confirm these findings [].

Icatibant is a synthetic decapeptide primarily used as a bradykinin B2 receptor antagonist. Its chemical structure consists of ten amino acids, specifically designed to mimic the action of bradykinin, a peptide that plays a significant role in vasodilation and inflammation. The full chemical name of icatibant acetate is D-arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, with a molecular formula of C₅₉H₈₉N₁₉O₁₃S and a relative molecular mass of 1304.52 g/mol . Icatibant is marketed under the brand name Firazyr and is administered via subcutaneous injection .

Icatibant acts as a selective antagonist for the bradykinin B2 receptor []. Hereditary angioedema (HAE) arises from a deficiency in C1-esterase inhibitor, a protein that regulates the production of bradykinin. Uncontrolled bradykinin production leads to increased vascular permeability, causing swelling, inflammation, and pain []. By competitively binding to the B2 receptor, Icatibant prevents bradykinin from exerting its effects, thereby alleviating the symptoms of HAE [].

Toxicity

Icatibant is generally well-tolerated, with reported side effects like injection site reactions, headache, and dizziness being mild and transient []. However, potential for allergic reactions exists, and caution is advised for individuals with a history of allergies [].

Typical for peptides. It is synthesized through solid-phase peptide synthesis, which allows for the assembly of amino acids in a specific sequence. The compound is hygroscopic and soluble in water, indicating its ability to interact with solvents and possibly undergo hydrolysis under certain conditions. Importantly, icatibant is resistant to degradation by bradykinin-cleaving enzymes, which enhances its stability and efficacy as a therapeutic agent .

Icatibant exhibits high selectivity for the bradykinin B2 receptor, with an affinity comparable to that of bradykinin itself. By competitively inhibiting the binding of bradykinin to its receptor, icatibant effectively reduces the symptoms associated with hereditary angioedema (HAE), such as localized swelling and inflammation. Clinical studies have shown that icatibant can significantly alleviate acute episodes of HAE by blocking the vasodilatory effects of bradykinin . Its pharmacokinetic profile indicates rapid absorption (with an absolute bioavailability of approximately 97%) and a mean elimination half-life of about 1.4 hours .

The synthesis of icatibant involves several key steps:

  • Solid-Phase Peptide Synthesis: This technique allows for the sequential addition of amino acids to form the desired peptide chain.
  • Purification: Following synthesis, icatibant is purified using techniques such as high-performance liquid chromatography.
  • Lyophilization: The final product is often lyophilized to obtain an amorphous powder form, enhancing its stability during storage .

Icatibant is primarily used in the treatment of hereditary angioedema. Its ability to inhibit bradykinin makes it effective for managing acute attacks associated with this condition. The drug has been shown to provide rapid relief from symptoms, making it a critical option for patients suffering from HAE episodes . Additionally, ongoing research may explore its potential applications in other inflammatory conditions where bradykinin plays a role.

Icatibant has been studied for its interactions with various biological systems:

  • Metabolism: It is extensively metabolized by proteolytic enzymes into inactive metabolites, with less than 10% eliminated unchanged in urine .
  • Cytochrome P450: Icatibant does not interact with major cytochrome P450 isoenzymes, indicating minimal drug-drug interactions through this metabolic pathway .
  • Pharmacodynamic Interactions: Studies have demonstrated that icatibant can inhibit bradykinin-induced vasodilation and reflex tachycardia effectively .

Icatibant belongs to a class of bradykinin receptor antagonists but stands out due to its unique structure and mechanism of action. Below are some similar compounds:

Compound NameMechanism of ActionUnique Features
LanadelumabBinds to plasma kallikreinMonoclonal antibody; longer duration of action
EcallantideInhibits plasma kallikreinSynthetic peptide; used for HAE treatment
BetragimodSelective B2 receptor antagonistNovel mechanism; potential for broader applications

Icatibant's distinct advantage lies in its high potency and specificity for the B2 receptor compared to these other agents, making it particularly effective in acute settings related to hereditary angioedema .

Bradykinin, a vasoactive peptide, was first identified in 1948 through studies involving Bothrops jararaca venom. Its role in mediating inflammation and edema became central to understanding hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. Early therapeutic strategies focused on angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril), which indirectly modulate bradykinin metabolism. However, direct bradykinin B2 receptor antagonism emerged as a targeted approach for HAE. Icatibant (HOE-140), developed in the 1990s by Hoechst AG (now part of Takeda), marked a pivotal shift toward synthetic peptide-based therapies.

Key Milestones in B2 Receptor Antagonism:

YearEventSignificance
1948Discovery of bradykininIdentified hypotensive peptide in snake venom
1981Captopril (ACE inhibitor) approvedIndirect bradykinin modulation for hypertension
1990sIcatibant developmentFirst synthetic B2 antagonist for HAE
2008EU approvalFirst B2 antagonist for HAE in adults
2011FDA approvalExpanded access in the U.S.

Structural Classification as a Synthetic Decapeptide

Icatibant (HOE-140) is a synthetic decapeptide engineered to selectively inhibit bradykinin B2 receptors. Its sequence, H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH, incorporates five non-proteinogenic amino acids to enhance stability and potency:

PositionAmino AcidModificationPurpose
1, 2D-ArgNon-natural stereochemistryEnhances receptor binding affinity
3ProCyclic structureConformational rigidity
4HypHydroxyprolineImproves metabolic stability
5ThiThiophenylalanineResistance to enzymatic degradation
7D-Tic1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidHigh receptor selectivity
8OicOctahydroindole-2-carboxylic acidEnhanced pharmacokinetics

Comparison to Bradykinin:

FeatureBradykininIcatibant
SequenceArg-Pro-Gly-Gly-Gly-Ser-Pro-Phe-ArgSynthetic decapeptide with modified residues
Receptor AffinityB2 (Ki = 0.064 nM)B2 (Ki = 0.064 nM), negligible B1 binding
Degradation SusceptibilityRapid hydrolysis by kininasesResistant to ACE and neutral endopeptidase

Orphan Drug Designation and Regulatory Milestones

Icatibant received orphan drug status in the EU, U.S., and Australia for its narrow therapeutic scope in HAE. Regulatory approvals were contingent on pivotal clinical trials demonstrating rapid symptom relief:

AgencyApproval DateIndication
EMAJuly 2008Acute HAE attacks in adults
FDAAugust 2011Acute HAE attacks in adults ≥18 years
TGAJune 2010HAE treatment in Australia

Clinical Trial Highlights (FAST Studies):

  • FAST-1/2: Median time to symptom relief: 2.0 vs. 19.8 hours (placebo).
  • FAST-3: Reduced rescue medication use (7% vs. 40%).
  • Self-administration trials: Confirmed safety and efficacy in patients.

Icatibant is a synthetic decapeptide with a structure similar to bradykinin but containing five nonproteinogenic amino acids that contribute to its unique pharmacological properties [1] [2]. The primary sequence of icatibant consists of ten amino acids arranged in the following order: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH [3] [6].

The amino acid sequence can be represented as follows:

PositionAmino AcidType
1D-Arginine (D-Arg)Nonproteinogenic
2Arginine (Arg)Proteinogenic
3Proline (Pro)Proteinogenic
4Hydroxyproline (Hyp)Nonproteinogenic
5Glycine (Gly)Proteinogenic
6β-2-Thienylalanine (Thi)Nonproteinogenic
7Serine (Ser)Proteinogenic
8D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (D-Tic)Nonproteinogenic
9Octahydroindole-2-carboxylic acid (Oic)Nonproteinogenic
10Arginine (Arg)Proteinogenic

The five nonproteinogenic amino acids in icatibant are D-arginine, hydroxyproline, β-2-thienylalanine, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and octahydroindole-2-carboxylic acid [6] [12]. These nonstandard amino acids are crucial for icatibant's resistance to degradation by bradykinin-cleaving enzymes and contribute to its enhanced potency compared to earlier bradykinin receptor antagonists [2] [7].

The incorporation of these nonproteinogenic amino acids results in a peptide with a pseudocyclic conformation that is essential for its biological activity [6] [24]. This unique amino acid composition allows icatibant to maintain a specific three-dimensional structure that facilitates its interaction with target receptors [12] [13].

Stereochemical Configuration and Conformational Analysis

Icatibant possesses multiple chiral centers due to the presence of various amino acids in its structure, resulting in a complex stereochemical configuration [3] [17]. The stereochemistry of icatibant is critical for its biological activity and is carefully controlled during synthesis [6] [24].

The stereochemical configuration of icatibant can be described as follows:

  • D-Arginine at position 1 has the R-configuration at its alpha carbon
  • Arginine at positions 2 and 10 has the S-configuration
  • Proline at position 3 has the S-configuration
  • Hydroxyproline at position 4 has the 2S,4R-configuration
  • Serine at position 7 has the S-configuration
  • D-Tic at position 8 has the R-configuration
  • Oic at position 9 has the 2S,3aS,7aS-configuration [3] [6]

Conformational analysis of icatibant using molecular dynamics simulations and other computational methods has revealed that the peptide adopts specific secondary structural elements [14] [26]. Most notably, icatibant exhibits a βII'-turn motif at its C-terminus, which is crucial for its receptor binding properties [14] [24]. Additionally, approximately 50% of the low-energy conformations of icatibant also display various β-turn type motifs at the N-terminus, while the remaining conformations can be described as bends [14] [26].

The presence of multiple imino acids (proline, hydroxyproline, D-Tic, and Oic) in the sequence contributes to the folding of icatibant into its characteristic pseudocyclic conformation with β-turn structures [6] [24]. This conformational preference is essential for icatibant's ability to interact with its target receptors with high affinity and specificity [14] [26].

The stereochemical configuration and conformational properties of icatibant have been extensively studied using various techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational modeling [14] [26]. These studies have provided valuable insights into the structure-activity relationships of icatibant and have guided the development of related peptide-based therapeutics [14] [24].

Molecular Weight and Formula (C₅₉H₈₉N₁₉O₁₃S)

Icatibant has the molecular formula C₅₉H₈₉N₁₉O₁₃S, which reflects its complex peptide structure containing ten amino acids, including five nonproteinogenic ones [1] [9]. The molecular weight of icatibant (free base) is 1304.52 g/mol, making it a relatively large peptide molecule [15] [18].

The molecular formula can be broken down as follows:

ElementNumber of AtomsContribution to Structure
Carbon (C)59Backbone and side chains of amino acids
Hydrogen (H)89Distributed throughout the molecule
Nitrogen (N)19Peptide bonds and side chains (particularly in arginine residues)
Oxygen (O)13Peptide bonds and hydroxyl groups
Sulfur (S)1Present in the thiophene ring of β-2-thienylalanine

It is important to note that icatibant is often formulated as the acetate salt for pharmaceutical applications, which modifies its molecular formula to C₅₉H₈₉N₁₉O₁₃S·(C₂H₄O₂)ₓ, where x represents the number of acetate molecules [2] [15]. The acetate salt form has a slightly higher molecular weight of approximately 1364.59 g/mol, depending on the exact number of acetate molecules present [15] [18].

The monoisotopic mass of icatibant acetate has been determined to be 1363.681924545, which is useful for precise analytical identification using mass spectrometry techniques [2] [15]. This accurate mass measurement is essential for quality control during the manufacturing process and for confirming the identity of the compound in various analytical applications [2] [27].

The molecular structure of icatibant contains several functional groups that contribute to its physicochemical properties, including:

  • Multiple peptide bonds forming the backbone
  • Guanidino groups from arginine residues
  • Hydroxyl groups from serine and hydroxyproline
  • A thiophene ring from β-2-thienylalanine
  • Various cyclic structures from proline, hydroxyproline, D-Tic, and Oic [1] [3]

These structural features collectively determine the three-dimensional conformation of icatibant and its ability to interact with target receptors [14] [26].

Solubility Profile and Stability Characteristics

Solubility Profile

Icatibant demonstrates distinct solubility characteristics that are important for its formulation and storage [2] [5]. The compound is freely soluble in water, which facilitates its pharmaceutical formulation as an injectable solution [17] [18]. Specific solubility data for icatibant include:

SolventSolubility
WaterFreely soluble (~10 mg/ml at pH 7.2)
EthanolModerately soluble (~0.25 mg/ml)
DMSOHighly soluble (~30 mg/ml)
DMFHighly soluble (~30 mg/ml)
Acetate buffer (pH 5.5)Freely soluble

The solubility of icatibant is pH-dependent, with good solubility observed in both acidic and neutral conditions [5] [17]. The compound has an isoelectric pH of approximately 5.6, and the pH of a 1% solution in water is typically between 4 and 6 [18] [19].

Stability Characteristics

Icatibant exhibits several important stability characteristics that affect its handling, storage, and shelf life [5] [16]:

  • Physical State and Appearance: Icatibant acetate is an amorphous white to off-white powder in its solid form [17] [18]. No crystalline or polymorphic forms have been reported, as it is typically isolated by lyophilization [17] [19].

  • Hygroscopicity: The compound is hygroscopic by nature, readily absorbing moisture from the atmosphere, which necessitates appropriate storage conditions to maintain its integrity [17] [18].

  • Thermal Stability: Icatibant has a melting point of approximately 215-218°C (as determined by differential scanning calorimetry) [15] [22]. Thermal decomposition can lead to the release of irritating gases and vapors, so temperature control during storage is essential [22] [23].

  • Solution Stability: Aqueous solutions of icatibant should not be stored for more than one day at room temperature due to potential degradation [5] [16]. The stability of icatibant solutions is optimal when stored at 15-30°C and protected from freezing [16] [22].

  • Chemical Stability: Icatibant is susceptible to isomerization, particularly at the N-terminal amino acid residue, which can occur during storage at elevated temperatures [23] [19]. A study detected an impurity resulting from this isomerization at levels of approximately 1% after storage at room temperature for one month, increasing to about 16% upon temperature stressing at 100°C [23] [22].

  • Optical Stability: As icatibant contains multiple chiral centers, maintaining its optical purity is crucial for its biological activity [3] [19]. Studies have confirmed that racemization does not occur during the synthesis process, ensuring the stereochemical integrity of the final product [3] [17].

  • Storage Recommendations: To maintain optimal stability, icatibant should be stored at temperatures between 15-30°C, protected from light, and should not be frozen [16] [22]. The compound should also be kept in tightly closed containers in dry, cool, and well-ventilated places to minimize exposure to moisture due to its hygroscopic nature [18] [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-6.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

15

Exact Mass

1303.66079514 g/mol

Monoisotopic Mass

1303.66079514 g/mol

Boiling Point

N/A

Heavy Atom Count

92

Application

Approved for use in acute attacks of hereditary angioedema (HAE). Investigated for use/treatment in angioedema, liver disease, and burns and burn infections.

Appearance

Solid powder

Melting Point

N/A

Storage

-20°C

UNII

7PG89G35Q7

Sequence

D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-Tic-Oic-Arg

Related CAS

138614-30-9 (acetate)

Drug Indication

Icatibant is indicated for the treatment of acute attacks of hereditary angioedema (HAE) in adults 18 years of age and older.
FDA Label
Firazyr is indicated for symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults (with C1-esterase-inhibitor deficiency).
Icatibant Accord is indicated for symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults, adolescents and children aged 2 years and older, with C1 esterase inhibitor deficiency.
Treatment of ACE inhibitor-induced angioedema

Pharmacology

Icatibant is a potent, specific, competitive, and selective peptidomimetic bradykinin beta2-receptor antagonist (pA2 = 9.04). It has a modified peptide structure, and is the first bradykinin receptor antagonist to act on the guinea-pig trachea without demonstrating agonist effects. It also inhibits aminopeptidase N (Ki = 9.1 μM). If an IV dose of 0.4 and 0.8 mg/kg was infused over 4 hours, one may observe an inhibited response to bradykinin challenge for 6 - 8 hours following completion of infusion.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

B06AC02
B - Blood and blood forming organs
B06 - Other hematological agents
B06A - Other hematological agents
B06AC - Drugs used in hereditary angioedema
B06AC02 - Icatibant

Mechanism of Action

Icatibant is a competitive antagonist selective for the bradykinin B2 receptor, with an affinity similar to bradykinin. Hereditary angioedema is caused by an absence or dysfunction of C1-esterase-inhibitor, a key regulator of the Factor XII/kallikrein proteolytic cascade that leads to bradykinin production. Bradykinin is a vasodilator thought to be responsible for the characteristic HAE symptoms of localized swelling, inflammation, and pain. Icatibant inhibits bradykinin from binding to the B2 receptor, thereby treating the clinical symptoms of an acute, episodic attack of HAE.

Other CAS

130308-48-4

Absorption Distribution and Excretion

The absolute bioavailability of icatibant following a 30 mg subcutaneous dose is approximately 97%. Maximum plasma concentrations (Cmax) of 974 ± 280 ng/mL were reached when a single subcutaneous dose of 30 mg was administered. The AUC was 2165 ± 568 ng∙hr/mL. Icatibant did not accumulate following multiple doses. The pharmacokinetics of icatibant have been characterized in studies using both intravenous and subcutaneous administration to healthy subjects and patients. The pharmacokinetic profile of icatibant in patients with HAE is similar to that in healthy subjects. The absolute bioavailability of icatibant following a 30 mg subcutaneous dose is approximately 97%. Following subcutaneous administration of a single 30 mg dose of icatibant to healthy subjects (N=96), a mean (± standard deviation) maximum plasma concentration (Cmax) of 974 ± 280 ng/mL was observed after approximately 0.75 hours. The mean area under the concentration-time curve (AUC0-∞) after a single 30 mg dose was 2165 ± 568 ng·hr/mL, with no evidence of accumulation of icatibant following three 30 mg doses administered 6 hours apart.
Icatibant's inactive metabolites are primarily excreted in the urine, with less than 10% of the dose eliminated as unchanged drug.
Following subcutaneous administration, d volume of distribution at steady state (Vss) was 29.0 ± 8.7 L.
Following subcutaneous administration, plasma clearance was 245 ± 58 mL/min.

Metabolism Metabolites

Icatibant is metabolized by proteolytic enzymes into inactive metabolites. The cytochrome P450 enzyme system is not involved with the metabolism of icatibant.

Wikipedia

Icatibant

Biological Half Life

Following subcutaneous administration, mean elimination half-life was 1.4 ± 0.4 hours.

Use Classification

Human drugs -> Cardiac therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other hematological agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
Cockcroft JR, Chowienczyk PJ, Brett SE, Bender N, Ritter JM: Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist. Br J Clin Pharmacol. 1994 Oct;38(4):317-21. [PMID:7833220]
Bork K, Frank J, Grundt B, Schlattmann P, Nussberger J, Kreuz W: Treatment of acute edema attacks in hereditary angioedema with a bradykinin receptor-2 antagonist (Icatibant). J Allergy Clin Immunol. 2007 Jun;119(6):1497-503. Epub 2007 Apr 5. [PMID:17418383]
FDA Approved Drug Products: FIRAZYR (icatibant) injection

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